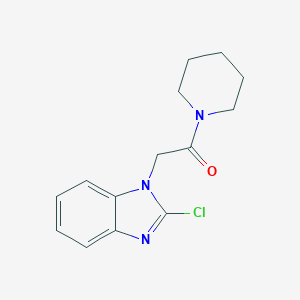![molecular formula C23H23N3O3S B277195 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as ET-1, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in 1988 by a team of researchers at the University of California, San Francisco. Since then, it has been used in various studies to investigate its mechanism of action and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the proliferation of cancer cells. Additionally, it has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its wide range of biological activities makes it a versatile tool for investigating various physiological processes.
One limitation of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in laboratory experiments is its potential toxicity at high doses. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
将来の方向性
There are several potential future directions for research involving N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. For example, further studies could investigate its potential as a therapeutic agent for inflammatory diseases or cancer. Additionally, its mechanism of action could be further elucidated to better understand its biological effects. Finally, its potential toxicity could be further investigated to determine safe dosages for use in laboratory experiments.
合成法
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with thioamide, followed by cyclization with α-bromoacetophenone. The resulting compound is then reacted with methylamine and 1,3-dichloro-2-propanol to yield the final product.
科学的研究の応用
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
特性
分子式 |
C23H23N3O3S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-19-10-6-16(7-11-19)20-14-30-23(24-20)25-22(28)17-12-21(27)26(13-17)18-8-4-15(2)5-9-18/h4-11,14,17H,3,12-13H2,1-2H3,(H,24,25,28) |
InChIキー |
BCSMAWWWPIDSEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)